![molecular formula C19H17N7OS2 B2688951 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 898429-65-7](/img/structure/B2688951.png)
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H17N7OS2 and its molecular weight is 423.51. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hemodynamic Effects in Cardiovascular Diseases
Compounds with similar structural characteristics have been investigated for their potential in treating cardiovascular diseases. For example, studies on AR-L 115 BS, a compound with an imidazo[4,5-b]pyridine moiety similar to the query compound, showed promising vasodilating and positive inotropic effects in patients with coronary artery disease and left ventricular failure. These effects could potentially improve cardiac output and reduce symptoms associated with heart failure (Weikl et al., 1981), (Wollschläger et al., 1981).
Anti-inflammatory and Analgesic Potential
Research on NSAIDs and related compounds, such as phenacetin and its metabolites, has demonstrated the potential for anti-inflammatory and analgesic effects. While some compounds showed a positive association with the risk of certain cancers, others, like acetaminophen, did not exhibit a significant relationship with bladder cancer risk, suggesting a nuanced profile that necessitates further investigation to delineate the therapeutic and adverse effects of these molecules (Castelao et al., 2000).
Pharmacokinetics and Drug Metabolism
Studies on the absorption, metabolism, and excretion of compounds with complex structures, such as mirabegron, provide valuable insights into how similar compounds could be processed in the human body. Understanding the pharmacokinetic profile is essential for optimizing therapeutic efficacy and minimizing potential toxicity (Takusagawa et al., 2012).
Potential in Cancer Therapy
Compounds with imidazole rings, similar to the query compound, have been explored for their activity against various types of cancer. For instance, temozolomide, an imidazole tetrazinone, has shown effectiveness in the treatment of progressive, low-grade glioma, indicating that compounds with imidazole moieties might hold potential in cancer therapy (Quinn et al., 2003).
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS2/c1-2-17-23-25-19(29-17)21-16(27)11-28-18-8-7-15(22-24-18)13-3-5-14(6-4-13)26-10-9-20-12-26/h3-10,12H,2,11H2,1H3,(H,21,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXJPRQTGHTDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.